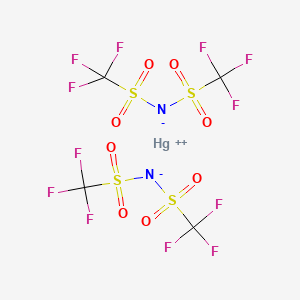

Bis(trifluoromethylsulfonyl)azanide;mercury(2+)

Description

Bis(trifluoromethylsulfonyl)azanide;mercury(2+), or mercury(II) bis(trifluoromethylsulfonyl)imide (Hg[NTf₂]₂), is a mercury salt comprising the bis(trifluoromethylsulfonyl)azanide anion (NTf₂⁻) and a Hg²⁺ cation. The NTf₂⁻ anion is a fluorinated sulfonylimide group known for its high chemical stability, low nucleophilicity, and strong electron-withdrawing properties . Mercury(II) salts with this anion are less commonly studied compared to their alkali or transition metal counterparts, but they exhibit unique characteristics due to mercury's high electronegativity and toxicity.

Hg[NTf₂]₂ is expected to share properties common to NTf₂⁻-based salts, such as high thermal stability and solubility in polar aprotic solvents.

Properties

Molecular Formula |

C4F12HgN2O8S4 |

|---|---|

Molecular Weight |

760.9 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;mercury(2+) |

InChI |

InChI=1S/2C2F6NO4S2.Hg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChI Key |

RLGIDIMUDWEWMA-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Hg+2] |

Origin of Product |

United States |

Preparation Methods

Table 1: Reaction Parameters and Outcomes for Hg(TFSI)₂ Synthesis

Purification and Characterization

Purification

- Filtration : Removes unreacted HgO or ammonium salts.

- Vacuum Distillation : Eliminates residual solvents and volatile byproducts.

- Recrystallization : Optional step using acetonitrile or ethanol for higher purity.

Analytical Methods

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 280 for [NTf₂]⁻).

- Karl Fischer Titration : Ensures water content <20 ppm.

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions.

Industrial-Scale Adaptation

Large-scale production employs continuous flow reactors to enhance yield and reduce hazards. Key modifications include:

- Automated Feed Systems : Precisely control HgO and solvent addition.

- Waste Recycling : Recover triethylamine and solvents via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;mercury(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.

Reduction: It can be reduced to form lower oxidation state mercury compounds.

Substitution: The bis(trifluoromethylsulfonyl)azanide anion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halides for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;mercury(2+) has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring high thermal stability and reactivity.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.

Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;mercury(2+) exerts its effects involves the interaction of the mercury(2+) cation with various molecular targets. The bis(trifluoromethylsulfonyl)azanide anion provides stability and enhances the reactivity of the mercury(2+) cation. The compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Key Properties of Bis(trifluoromethylsulfonyl)azanide Salts

*Estimated based on analogous compounds.

Key Observations:

- Cation Influence : The Hg²⁺ cation significantly increases molecular weight compared to alkali metals (e.g., Li⁺, K⁺), impacting density and diffusion properties in solutions .

- Thermal Stability: All NTf₂⁻ salts exhibit high thermal stability (>200°C), making them suitable for high-temperature applications.

- Solubility : Hg[NTf₂]₂ is likely soluble in polar aprotic solvents (DMSO, DMF), similar to Cu[NTf₂] and Co[NTf₂]₂, but its solubility profile may differ due to mercury's Lewis acidity .

Functional and Application-Based Comparisons

Toxicity and Environmental Impact

Reactivity and Stability

- Hydrolysis Resistance : NTf₂⁻ salts are generally hydrolysis-resistant, but Hg²⁺ may catalyze decomposition under acidic conditions, unlike alkali metal salts .

- Coordination Chemistry : Mercury’s soft Lewis acid character allows for unique coordination complexes, contrasting with the inert behavior of Li⁺ or K⁺ .

Biological Activity

Bis(trifluoromethylsulfonyl)azanide, also known as bistriflimide, is a compound with significant interest in both chemical and biological research. Its mercury(II) salt form has been studied for its unique properties and potential applications in various fields, including biochemistry and material science. This article provides a comprehensive overview of the biological activity of this compound, examining its mechanisms, effects on biological systems, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 388.01 g/mol

- Melting Point : 249°C

- Solubility : Soluble in water

The biological activity of bis(trifluoromethylsulfonyl)azanide; mercury(II) is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethylsulfonyl groups are known to enhance the electrophilicity of the mercury center, which can lead to the formation of stable complexes with thiol-containing biomolecules such as proteins and enzymes. This interaction can disrupt normal cellular functions, leading to various toxicological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.01 g/mol |

| Melting Point | 249°C |

| Solubility | Water soluble |

Biological Effects

Research indicates that bis(trifluoromethylsulfonyl)azanide; mercury(II) exhibits cytotoxicity in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of bis(trifluoromethylsulfonyl)azanide; mercury(II) on human liver cells (HepG2), it was found that exposure resulted in significant cell death at concentrations above 10 µM. The study utilized MTT assays to quantify cell viability, revealing a dose-dependent response.

Toxicological Implications

Mercury compounds are well-documented neurotoxins, and their biological activity can lead to severe health implications. The exposure to bis(trifluoromethylsulfonyl)azanide; mercury(II) has been linked to neurodegenerative diseases and reproductive toxicity.

Table 2: Toxicological Findings

| Study | Findings |

|---|---|

| Cytotoxicity in HepG2 | Significant cell death at >10 µM |

| Neurotoxicity | Linked to oxidative stress and neuronal damage |

| Reproductive toxicity | Impaired fertility in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.